molecular formula C9H15ClN2O B2933993 4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole CAS No. 1855950-63-8

4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole

Cat. No.: B2933993
CAS No.: 1855950-63-8
M. Wt: 202.68
InChI Key: AQYNYBQQPXFETJ-UHFFFAOYSA-N
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Description

4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloro group at the 4-position, an isobutyl group at the 1-position, and a methoxymethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3-(methoxymethyl)-1H-pyrazole with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Another approach involves the cyclization of appropriate precursors. For instance, the reaction of 4-chloro-3-(methoxymethyl)-1H-pyrazole with isobutylamine under acidic conditions can lead to the formation of the desired compound. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process may include additional steps such as purification and isolation to ensure the compound’s purity and quality. Techniques like recrystallization, column chromatography, and distillation are commonly employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (DMF, acetonitrile)

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetone)

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran)

Major Products

    Substitution: Formation of substituted pyrazoles with various functional groups

    Oxidation: Formation of aldehydes or carboxylic acids

    Reduction: Formation of alcohols or amines

Scientific Research Applications

4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways involving these targets, leading to various physiological responses. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1-isobutyl-3-(hydroxymethyl)-1H-pyrazole
  • 4-chloro-1-isobutyl-3-(methyl)-1H-pyrazole
  • 4-chloro-1-isobutyl-3-(ethoxymethyl)-1H-pyrazole

Uniqueness

4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

4-chloro-3-(methoxymethyl)-1-(2-methylpropyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN2O/c1-7(2)4-12-5-8(10)9(11-12)6-13-3/h5,7H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYNYBQQPXFETJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=N1)COC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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